molecular formula C17H18ClNO2S B2523117 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine CAS No. 670272-05-6

1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine

Cat. No.: B2523117
CAS No.: 670272-05-6
M. Wt: 335.85
InChI Key: SOXJBLXQWWCTNT-UHFFFAOYSA-N
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Description

1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is a complex organic compound featuring a piperidine ring attached to a biphenyl structure with a chloro substituent and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine typically involves multiple steps. One common method includes the condensation of piperidine with a biphenyl derivative under specific conditions. For instance, piperidine can be reacted with 4-chlorobiphenyl-4-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactions and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can modify the sulfonyl group .

Scientific Research Applications

1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is unique due to its combination of a piperidine ring with a biphenyl structure and sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)22(20,21)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXJBLXQWWCTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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